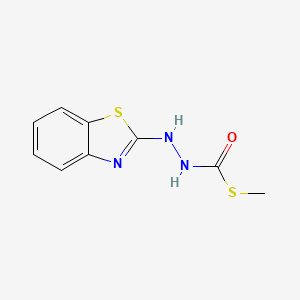
(2R,3R)-3-Chloro-2-methoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-Chloro-2-methoxyoxane is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to an oxane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Chloro-2-methoxyoxane typically involves the epoxidation of alkenes followed by nucleophilic substitution reactions. One common method is the epoxidation of an alkene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide intermediate. This intermediate can then undergo nucleophilic substitution with a chloride source to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often employs large-scale epoxidation processes followed by chlorination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-Chloro-2-methoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), and thiols are used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
(2R,3R)-3-Chloro-2-methoxyoxane has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific chiral centers.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-Chloro-2-methoxyoxane involves its interaction with specific molecular targets, often through its chiral centers. The compound can act as a ligand in enzyme-catalyzed reactions, influencing the stereochemistry of the products formed. Its unique structure allows it to participate in various biochemical pathways, modulating the activity of enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-2,3-Butanediol: The enantiomer of (2R,3R)-2,3-butanediol, used in similar applications but with opposite stereochemistry.
Meso-2,3-Butanediol: A meso compound with two chiral centers but overall achiral due to internal symmetry
Uniqueness
(2R,3R)-3-Chloro-2-methoxyoxane is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct reactivity and selectivity in chemical reactions. Its specific stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds, distinguishing it from other similar compounds.
Propiedades
Número CAS |
6559-30-4 |
|---|---|
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
(2R,3R)-3-chloro-2-methoxyoxane |
InChI |
InChI=1S/C6H11ClO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
XYYFHZQMPLJWQE-PHDIDXHHSA-N |
SMILES isomérico |
CO[C@H]1[C@@H](CCCO1)Cl |
SMILES canónico |
COC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



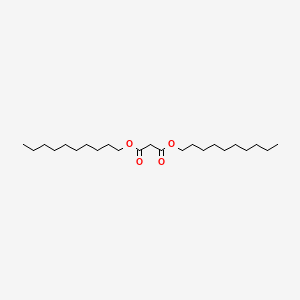
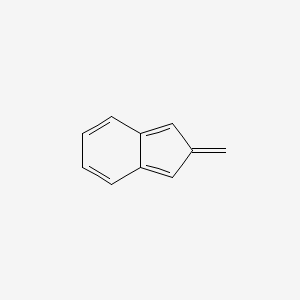
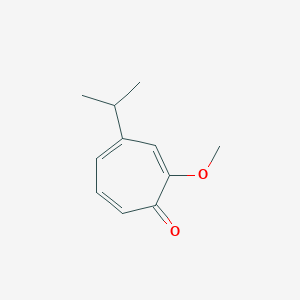

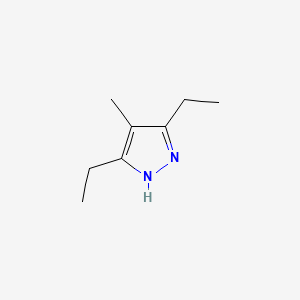
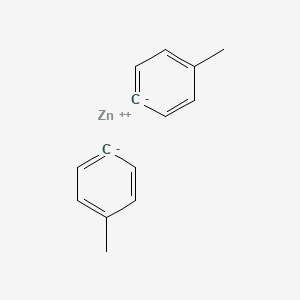
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

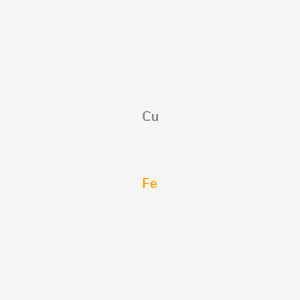
![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

